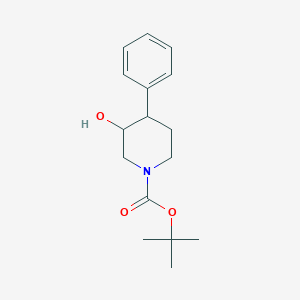

Ethyl 4-amino-3-hydroxybenzoate

Overview

Description

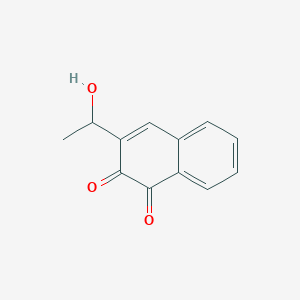

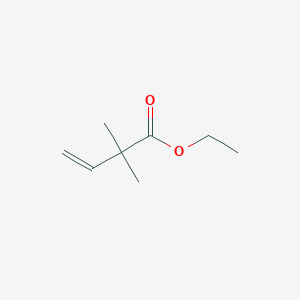

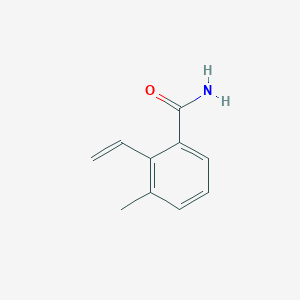

Ethyl 4-amino-3-hydroxybenzoate is a chemical compound that is structurally related to various benzoic acid derivatives. These derivatives have been studied for their potential applications in medicinal chemistry and materials science. The compound itself is characterized by the presence of an amino group and a hydroxy group on the benzene ring, which are functional groups that can participate in various chemical reactions and interactions.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions. For instance, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives are synthesized from 2-aminobenzoic acids through a two-step process involving the conversion to isatoic anhydrides and subsequent reaction with the sodium enolate of ethyl acetoacetate . Similarly, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid starts from 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation steps . These methods demonstrate the complexity and versatility of synthetic routes for benzoic acid derivatives.

Molecular Structure Analysis

The molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate have been thoroughly investigated using experimental techniques such as FT-IR and FT-Raman spectroscopy, as well as DFT quantum chemical calculations . The optimized geometrical parameters, vibrational wavenumbers, and intensities of vibrational bands provide detailed insights into the molecular structure. Additionally, the electronic properties, such as HOMO and LUMO energies, have been studied using time-dependent DFT, which is crucial for understanding the reactivity and interaction of the molecule with other chemical species .

Chemical Reactions Analysis

This compound can potentially undergo various chemical reactions due to its functional groups. For example, the amino group can participate in the formation of amide bonds, as seen in the synthesis of peptides using benzisoxazolium salts . The hydroxy group can be involved in esterification reactions, as demonstrated in the synthesis of diethyl 4,4'-(3,6-dioxaoctane-1,8-diyldioxy)dibenzoate, where ethyl 4-hydroxybenzoate reacts with 1,2-dichloroethane . These reactions are essential for the modification and application of the compound in various fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups on the benzene ring affects the compound's acidity, solubility, and reactivity. For instance, the ethyl ester of 3,4-dihydroxybenzoic acid has been found to inhibit prolyl hydroxylation in fibroblast cultures, indicating its potential as an antifibrotic agent . The molecular electrostatic potential and thermodynamic properties of ethyl 4-aminobenzoate have also been studied, providing further insight into its behavior in different environments .

Scientific Research Applications

Environmental Impact and Photocatalysis

Ethyl-4-aminobenzoate (Et-PABA), a substitute for PABA in sunscreens and anesthetic ointments, has been studied for its environmental behavior. Despite its hydrophilicity, Et-PABA was not detected in environmental water samples in Hong Kong. A study assessed its transformation products and environmental fate, revealing that photocatalysis might induce transformation pathways, thereby explaining its absence in natural environments. This suggests that Et-PABA's environmental impact might be limited due to its transformation under environmental conditions (Li et al., 2017).

Conformational Analysis

Conformational analysis of various benzoic acid esters, including ethyl-4-aminobenzoate, has been performed using laser-induced fluorescence excitation spectra. These studies aid in understanding the structural properties of these compounds under different conditions, which is valuable for applications in various fields, such as materials science and pharmaceuticals (Mccombie et al., 1993).

Thermodynamic Properties

The thermodynamic properties of ethyl hydroxybenzoates, including ethyl 4-amino-3-hydroxybenzoate, have been studied to understand their molar enthalpies of formation in the gas phase. Such data are crucial for applications in chemical engineering and environmental science (Ledo et al., 2018).

Application in Synthesis

This compound has been used as a starting material in the synthesis of various chemical intermediates, showcasing its utility in organic chemistry and pharmaceutical applications. For example, its derivatives have been synthesized for use in the development of drugs like amisulpride (Wang Yu, 2008).

Anticancer Activity

Novel hydrazide-hydrazones derived from ethyl paraben, a compound structurally related to this compound, have been synthesized and evaluated for their anticancer activity. These studies contribute to the development of new therapeutic agents in oncology (Han et al., 2020).

Photophysical Properties

The growth and characterization of ethyl 4-hydroxybenzoate single crystals, a compound similar to this compound, have been explored for their photophysical properties. This is relevant to fields like materials science and photonics (Solanki et al., 2017).

Safety and Hazards

Ethyl 4-amino-3-hydroxybenzoate is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds can participate in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving Ethyl 4-amino-3-hydroxybenzoate are not well-documented. A related compound, 4-amino-3-hydroxybenzoic acid, is known to be metabolized by Bordetella sp. strain 10d via a dehydrogenative route .

properties

IUPAC Name |

ethyl 4-amino-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLMEEHRAATUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509783 | |

| Record name | Ethyl 4-amino-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87081-52-5 | |

| Record name | Ethyl 4-amino-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-amino-3-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)

![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)